Cas no 2570470-21-0 (3-chloro-2-(methoxycarbonyl)phenylboronic acid)

3-chloro-2-(methoxycarbonyl)phenylboronic acid 化学的及び物理的性質
名前と識別子
-
- EN300-27699198
- [3-chloro-2-(methoxycarbonyl)phenyl]boronic acid
- 2570470-21-0
- 3-chloro-2-(methoxycarbonyl)phenylboronic acid
-
- インチ: 1S/C8H8BClO4/c1-14-8(11)7-5(9(12)13)3-2-4-6(7)10/h2-4,12-13H,1H3
- InChIKey: GMUBCCVDBNMPPT-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(B(O)O)=C1C(=O)OC
計算された属性
- せいみつぶんしりょう: 214.0204166g/mol
- どういたいしつりょう: 214.0204166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3(Predicted)
- ふってん: 397.2±52.0 °C(Predicted)
- 酸性度係数(pKa): 7.22±0.58(Predicted)
3-chloro-2-(methoxycarbonyl)phenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27699198-0.05g |
[3-chloro-2-(methoxycarbonyl)phenyl]boronic acid |
2570470-21-0 | 95.0% | 0.05g |
$539.0 | 2025-03-20 | |
Enamine | EN300-27699198-5.0g |
[3-chloro-2-(methoxycarbonyl)phenyl]boronic acid |
2570470-21-0 | 95.0% | 5.0g |
$1862.0 | 2025-03-20 | |
Enamine | EN300-27699198-10g |
[3-chloro-2-(methoxycarbonyl)phenyl]boronic acid |
2570470-21-0 | 10g |
$2762.0 | 2023-09-10 | ||
Enamine | EN300-27699198-0.1g |
[3-chloro-2-(methoxycarbonyl)phenyl]boronic acid |
2570470-21-0 | 95.0% | 0.1g |
$565.0 | 2025-03-20 | |
Enamine | EN300-27699198-0.5g |
[3-chloro-2-(methoxycarbonyl)phenyl]boronic acid |
2570470-21-0 | 95.0% | 0.5g |
$616.0 | 2025-03-20 | |
Enamine | EN300-27699198-2.5g |
[3-chloro-2-(methoxycarbonyl)phenyl]boronic acid |
2570470-21-0 | 95.0% | 2.5g |
$1260.0 | 2025-03-20 | |
Enamine | EN300-27699198-0.25g |
[3-chloro-2-(methoxycarbonyl)phenyl]boronic acid |
2570470-21-0 | 95.0% | 0.25g |
$591.0 | 2025-03-20 | |
Enamine | EN300-27699198-1.0g |
[3-chloro-2-(methoxycarbonyl)phenyl]boronic acid |
2570470-21-0 | 95.0% | 1.0g |
$642.0 | 2025-03-20 | |
Enamine | EN300-27699198-10.0g |
[3-chloro-2-(methoxycarbonyl)phenyl]boronic acid |
2570470-21-0 | 95.0% | 10.0g |
$2762.0 | 2025-03-20 | |
Enamine | EN300-27699198-1g |
[3-chloro-2-(methoxycarbonyl)phenyl]boronic acid |
2570470-21-0 | 1g |
$642.0 | 2023-09-10 |
3-chloro-2-(methoxycarbonyl)phenylboronic acid 関連文献
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
3-chloro-2-(methoxycarbonyl)phenylboronic acidに関する追加情報
Comprehensive Guide to 3-Chloro-2-(Methoxycarbonyl)Phenylboronic Acid (CAS No. 2570470-21-0): Properties, Applications, and Market Insights
3-Chloro-2-(methoxycarbonyl)phenylboronic acid (CAS No. 2570470-21-0) is a specialized boronic acid derivative widely utilized in organic synthesis, pharmaceutical research, and material science. This compound belongs to the arylboronic acid family, known for its versatility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. With the increasing demand for high-purity intermediates in drug discovery, this compound has gained significant attention from researchers and manufacturers alike.
The molecular structure of 3-chloro-2-(methoxycarbonyl)phenylboronic acid features a boronic acid functional group (-B(OH)2) attached to an aromatic ring substituted with both chloro and methoxycarbonyl groups. This unique arrangement enables diverse reactivity patterns, making it valuable for constructing complex molecular architectures. Recent studies highlight its growing importance in developing targeted therapeutics, particularly in oncology and neurological disorder research, aligning with current trends in precision medicine.
From a synthetic perspective, 2570470-21-0 serves as a crucial building block for creating biaryl compounds through palladium-catalyzed coupling reactions. The presence of both electron-withdrawing (chloro) and electron-donating (methoxycarbonyl) substituents on the aromatic ring allows for fine-tuning of electronic properties in resulting molecules. This characteristic has become particularly relevant in designing organic electronic materials, responding to the booming interest in flexible electronics and OLED technologies.
In pharmaceutical applications, 3-chloro-2-(methoxycarbonyl)phenylboronic acid demonstrates remarkable potential as a precursor for protease inhibitors and kinase-targeted drugs. Its structural features enable the formation of stable complexes with biological targets, a property increasingly exploited in fragment-based drug discovery. The compound's compatibility with click chemistry approaches further enhances its utility in developing bioconjugates for diagnostic and therapeutic purposes.
The global market for boronic acid derivatives like 2570470-21-0 has shown steady growth, driven by expanding research in personalized medicine and green chemistry initiatives. Manufacturers are focusing on developing scalable synthetic routes to meet the rising demand while maintaining high purity standards. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to verify the quality of this compound, ensuring its suitability for sensitive applications.
Storage and handling of 3-chloro-2-(methoxycarbonyl)phenylboronic acid require standard precautions for air-sensitive compounds, typically under inert atmosphere conditions. The compound exhibits good stability when stored properly, making it convenient for laboratory use. Recent innovations in stabilized boronic acid formulations have further improved its shelf life and handling characteristics, addressing common challenges in organoboron chemistry.
Emerging applications of 2570470-21-0 include its use in developing molecular sensors and covalent organic frameworks (COFs). Researchers are exploring its potential in environmental monitoring systems, particularly for detecting biologically relevant analytes. These developments align with current scientific priorities in smart materials and sustainable technologies, positioning this compound as a valuable tool for future innovations.
From a regulatory perspective, 3-chloro-2-(methoxycarbonyl)phenylboronic acid is generally classified as a research chemical with no significant restrictions in most jurisdictions. However, users should always consult local regulations and implement appropriate laboratory safety protocols when working with this material. The compound's Material Safety Data Sheet (MSDS) provides comprehensive guidance on proper handling procedures.
The synthesis of 2570470-21-0 typically involves directed metalation strategies or transmetalation approaches from corresponding halides. Recent advances in continuous flow chemistry have enabled more efficient production of this and related boronic acid derivatives, contributing to the growing availability of these important synthetic intermediates. Quality control measures focus particularly on boron content analysis and residual solvent monitoring.
Looking ahead, the scientific community anticipates expanding applications for 3-chloro-2-(methoxycarbonyl)phenylboronic acid in biomedical imaging and drug delivery systems. Its ability to participate in various bioorthogonal reactions makes it attractive for developing next-generation theranostic agents. As research in boron neutron capture therapy advances, derivatives of this compound may find novel therapeutic applications.
For researchers seeking alternatives or complementary compounds, several structurally related arylboronic acids are available, each offering distinct reactivity profiles. The choice between these derivatives depends on specific project requirements regarding steric effects, electronic properties, and solubility characteristics. Comparative studies of these compounds continue to enrich the understanding of structure-activity relationships in synthetic and medicinal chemistry.
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